Azetidine-1-carbodithioic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
192884-22-3 |
|---|---|
Molecular Formula |
C4H7NS2 |
Molecular Weight |
133.227 |
IUPAC Name |
azetidine-1-carbodithioic acid |
InChI |
InChI=1S/C4H7NS2/c6-4(7)5-2-1-3-5/h1-3H2,(H,6,7) |
InChI Key |
KVZOYVKWNISXMG-UHFFFAOYSA-N |
SMILES |
C1CN(C1)C(=S)S |
Synonyms |
1-Azetidinecarbodithioicacid(9CI) |
Origin of Product |
United States |
Synthetic Methodologies for Azetidine 1 Carbodithioic Acid and Its Precursors
De Novo Synthesis of the Azetidine (B1206935) Core
The synthesis of the azetidine ring from acyclic precursors is a fundamental challenge that has been addressed through several strategic approaches. These methods primarily involve the formation of a crucial carbon-nitrogen or carbon-carbon bond to close the four-membered ring.
Ring-Closing Cyclization Methods
Ring-closing strategies are the most common and direct approaches to the azetidine core. These methods rely on forming one of the four bonds of the ring in the final cyclization step, typically through intramolecular reactions.
Intramolecular amination involves the attack of a nitrogen nucleophile on an electrophilic carbon center within the same molecule, typically a γ-amino halide or sulfonate. This classic SN2 reaction is a robust method for forming the azetidine ring. frontiersin.org More advanced strategies have focused on the palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds at the γ-position of an amine substrate. rsc.orgacs.org This approach, often using a directing group like picolinamide (B142947), allows for the formation of azetidines from precursors without pre-installed leaving groups, enhancing atom economy. acs.org
Another powerful technique is the intramolecular amination of organoboronates, where a 1,2-metalate shift of an aminoboron "ate" complex facilitates the ring closure. organic-chemistry.org These methods showcase excellent functional group tolerance and provide access to a wide range of substituted azetidines.
Table 1: Examples of Intramolecular Amination for Azetidine Synthesis
| Precursor Type | Catalyst/Reagent | Key Features |
|---|---|---|
| γ-Amino Halide/Sulfonate | Base | Classic SN2 cyclization. frontiersin.org |
| Picolinamide-protected amines | Palladium(II) acetate | Direct C(sp³)–H amination at the γ-position. rsc.orgacs.org |
Lewis Acid-Catalyzed Azetidine Formation
Lewis acids play a crucial role in activating substrates for cyclization, particularly in the intramolecular aminolysis of epoxides. nih.gov Lanthanide triflates, such as Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), have proven to be effective catalysts for the regioselective ring-opening of cis-3,4-epoxy amines. frontiersin.orgnih.gov The Lewis acid activates the epoxide, facilitating a 4-exo-tet intramolecular attack by the amine nucleophile at the C3 position to yield 3-hydroxyazetidines. frontiersin.org This method is notable for its high yields and tolerance of acid-sensitive functional groups. nih.gov The choice of Lewis acid can be critical for achieving high regioselectivity and yield. frontiersin.orgnih.gov
Table 2: Lewis Acid-Catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amines
| Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| La(OTf)₃ (10 mol%) | 1,2-dichloroethane (DCE) | Reflux | 81% | frontiersin.orgnih.gov |
| Sc(OTf)₃ (10 mol%) | 1,2-dichloroethane (DCE) | Reflux | 70% | nih.gov |
Photochemical [2+2] Cycloaddition Reactions (e.g., Aza-Paternò-Büchi)
The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is one of the most direct and atom-economical methods for synthesizing the azetidine ring. nih.govrsc.orgresearchgate.net This reaction can be initiated by UV light or, more recently, by visible light using a photocatalyst that facilitates triplet energy transfer. rsc.orgspringernature.com The reaction can be performed in both an intermolecular and intramolecular fashion. nih.govrsc.org
Intermolecular versions often require cyclic imine equivalents to prevent competing E/Z isomerization upon photoexcitation. nih.gov However, recent advancements have enabled the use of acyclic oximes by matching the frontier molecular orbital energies of the reactants. nih.gov Intramolecular variants are highly efficient for constructing bicyclic and structurally complex azetidines. springernature.comacs.org The reaction's success often depends on the nature of the imine, the alkene, and the photochemical conditions employed (direct irradiation vs. triplet sensitization). rsc.org
Table 3: Aza-Paternò-Büchi Reaction Conditions and Substrates
| Reaction Type | Imine Component | Alkene Component | Conditions | Key Feature |
|---|---|---|---|---|
| Intermolecular | 2-Isoxazoline-3-carboxylates | Activated/Unactivated Alkenes | Visible light, Ir(III) photocatalyst | Utilizes oxime precursors for broad alkene scope. rsc.org |
| Intermolecular | 1,3-Dimethyl-6-azauracil | Ethyl vinyl ether | UV light, Acetone (sensitizer) | High yield with electron-rich alkenes. rsc.org |
| Intramolecular | Imine tethered to alkene | Unactivated Alkene | Visible light, photocatalyst | Access to complex, tricyclic azetidine scaffolds. acs.org |
Ring Expansion from Aziridine Precursors
One-carbon ring expansion of readily available aziridines provides an elegant pathway to azetidines. This transformation can be achieved by reacting aziridines with a carbene source. The reaction proceeds through the formation of an intermediate aziridinium (B1262131) ylide, which then undergoes a nih.govacs.org-Stevens rearrangement to furnish the azetidine ring. nih.govacs.org
A significant challenge is controlling the fate of the reactive ylide, which can also undergo a competing cheletropic extrusion of an olefin. nih.gov Biocatalytic approaches using engineered cytochrome P450 enzymes have shown remarkable success in selectively promoting the desired nih.govacs.org-Stevens rearrangement with high enantioselectivity (up to 99:1 er). acs.org Alternatively, rhodium-bound carbenes reacting with bicyclic methylene (B1212753) aziridines can induce a [3+1] ring expansion through a ring-opening/ring-closing cascade, yielding highly substituted methylene azetidines. nih.gov
Table 4: Methods for One-Carbon Ring Expansion of Aziridines
| Catalyst/Reagent | Carbene Source | Key Mechanism | Substrate Scope |
|---|---|---|---|
| Engineered Cytochrome P450 | Ethyl diazoacetate (EDA) | Biocatalytic nih.govacs.org-Stevens rearrangement | N-aryl aziridines. nih.govacs.org |
| Rhodium(II) acetate | Diazo compounds | Ylide formation followed by ring-opening/ring-closing cascade | Bicyclic methylene aziridines. nih.gov |
Cyclocondensation and Alkylation Strategies
Cyclocondensation reactions offer a straightforward approach to the azetidine core by combining two precursor molecules. A common method involves the reaction of 1,3-dihalopropanes with primary amines or hydrazines, often under microwave irradiation in an aqueous alkaline medium, to form the corresponding N-substituted azetidines. organic-chemistry.org
A related strategy is the alkylation of primary amines with 2-substituted-1,3-propanediols. The diols are converted in situ to more reactive bis-triflates, which are then readily displaced by the amine in a double nucleophilic substitution to close the ring. organic-chemistry.org These methods are valuable for preparing a variety of 1,3-disubstituted azetidines from simple starting materials. organic-chemistry.org
Table 5: Cyclocondensation and Alkylation Routes to Azetidines
| Reactant 1 | Reactant 2 | Conditions | Product Type |
|---|---|---|---|
| Primary Amine | 1,3-Dihalopropane | Microwave, aq. base | N-Substituted Azetidine |
Functionalization and Diversification of Substituted Azetidines
The inherent ring strain of azetidines makes them valuable building blocks in organic synthesis, and various methods have been developed to introduce functional groups onto the azetidine scaffold.
Transition metal catalysis has emerged as a powerful tool for the C-H functionalization and cross-coupling of azetidines, enabling the introduction of a wide array of substituents.
Palladium-catalyzed reactions have been successfully employed for the C-H arylation of azetidines. For instance, picolinamide-directed C(sp³)–H arylation of triterpenoid-derived azetidines has been achieved using a Pd(OAc)₂/CuBr₂/CsOAc system, showing good yields and selectivity. rsc.orgorganic-chemistry.org Furthermore, palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds provides a route to polycyclic azetidine structures. nih.gov This transformation is facilitated by a picolinamide directing group and proceeds via a C–H bond activation mechanism. nih.govresearchgate.net
Nickel-catalyzed cross-coupling reactions offer a versatile and economically viable alternative for azetidine functionalization. rsc.orgresearchgate.net Enantiomerically pure 2-alkyl azetidines can be synthesized through a highly regioselective nickel-catalyzed cross-coupling of aliphatic organozinc reagents with a tethered thiophenyl-substituted aziridine, which then undergoes cyclization. rsc.org Nickel catalysis also facilitates the cross-coupling of redox-active N-hydroxyphthalimide (NHP) azetidine-2-carboxylates with heteroaryl iodides, yielding 2-heteroaryl azetidines. nih.gov Additionally, nickel-catalyzed reductive cross-coupling of styrenyl aziridines with aryl iodides provides access to enantioenriched 2-arylphenethylamines through a stereoconvergent mechanism. researchgate.net
Rhodium catalysts have also been utilized in the C-H functionalization of azetidines. Chelation-assisted C-H bond functionalization reactions catalyzed by rhodium have proven effective for various transformations. researchgate.net For example, rhodium-catalyzed domino conjugate addition/inert-bond activation of azetidine-derived substrates has been reported. organic-chemistry.org
Table 1: Examples of Transition Metal-Catalyzed Functionalization of Azetidines
| Catalyst/Reagents | Substrate | Product | Reaction Type | Reference |
| Pd(OAc)₂/CuBr₂/CsOAc | Triterpenoid-derived azetidine | C-arylated azetidine | C-H Arylation | rsc.orgorganic-chemistry.org |
| Pd catalyst/Picolinamide | Aliphatic amine | Polycyclic azetidine | Intramolecular C-H Amination | nih.gov |
| Ni catalyst/Organozinc reagent | Thiophenyl-substituted aziridine | 2-Alkyl azetidine | Cross-coupling | rsc.org |
| Ni catalyst/Heteroaryl iodide | NHP azetidine-2-carboxylate | 2-Heteroaryl azetidine | Cross-coupling | nih.gov |
| Rh catalyst/Arylboronic acid | Azetidine-derived substrate | Ring-expanded/opened product | Domino Conjugate Addition/Inert-Bond Activation | organic-chemistry.org |
Nucleophilic Additions and Substitutions on Azetidine Scaffolds
The strained four-membered ring of azetidine is susceptible to nucleophilic attack, particularly when the nitrogen atom is activated to form an azetidinium ion. This reactivity provides a basis for various functionalization strategies.
Nucleophilic ring-opening of azetidiniums is a well-established method for the synthesis of polysubstituted linear amines. nih.govclockss.org This process often occurs with high stereoselectivity and regioselectivity, and the outcome can be influenced by the substitution pattern on the azetidine ring. nih.gov A variety of nucleophiles, including halides, can be employed for this transformation. The ring strain in azetidines can also lead to intramolecular ring-opening decomposition under acidic conditions, where a pendant nucleophilic group attacks the azetidine ring.
The synthesis of 3-substituted azetidines can be achieved through nucleophilic substitution reactions. For example, novel 3-substituted azetidine derivatives have been prepared as triple reuptake inhibitors through the alkylation of a 3-hydroxyazetidine precursor. A straightforward synthesis of various 1,3-disubstituted azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols.
Table 2: Nucleophilic Reactions on Azetidine Scaffolds
| Reactant(s) | Reaction Type | Product | Key Features | Reference |
| Azetidinium salt, Nucleophile | Nucleophilic Ring-Opening | Polysubstituted linear amine | Stereoselective and regioselective | nih.govclockss.org |
| 3-Hydroxyazetidine, Alkylating agent | Nucleophilic Substitution | 3-Substituted azetidine | Synthesis of bioactive molecules | |
| Primary amine, 2-Substituted-1,3-propanediol bis-triflate | Nucleophilic Substitution | 1,3-Disubstituted azetidine | In situ generation of electrophile |
Biocatalytic Approaches for Enantioselective Azetidine Synthesis
Biocatalysis offers a powerful and environmentally friendly approach to the synthesis of enantiomerically pure azetidines, which are valuable building blocks for pharmaceuticals.
One notable biocatalytic method is the enantioselective one-carbon ring expansion of aziridines to azetidines. This transformation is catalyzed by engineered "carbene transferase" enzymes, such as variants of cytochrome P450. These enzymes can exert high stereocontrol over a nih.gov-Stevens rearrangement, leading to the formation of chiral azetidines with high enantiomeric excess.
Another biocatalytic strategy involves the kinetic resolution of racemic azetidine derivatives. For example, the whole cells of Rhodococcus erythropolis have been used to catalyze the enantioselective biotransformation of racemic 1-benzylazetidine-2-carbonitriles. This process affords the corresponding azetidine-2-carboxylic acids and amides in excellent yields and with very high enantiomeric excess (>99.5% ee). The high enantioselectivity is attributed to the combined action of a non-enantioselective nitrile hydratase and a highly R-enantioselective amidase. Furthermore, an L-azetidine-2-carboxylate hydrolase has been identified that shows high substrate and stereospecificity for the ring opening of L-azetidine-2-carboxylate.
Table 3: Biocatalytic Synthesis of Enantioselective Azetidines
| Biocatalyst | Substrate | Product | Reaction Type | Enantiomeric Excess (ee) | Reference |
| Engineered Cytochrome P450 | Aziridine and Diazo compound | Chiral Azetidine | One-Carbon Ring Expansion | Up to 99:1 er | |
| Rhodococcus erythropolis (whole cells) | Racemic 1-benzylazetidine-2-carbonitrile | (R)-Azetidine-2-carboxylic acid and (S)-Azetidine-2-carboxamide | Kinetic Resolution | >99.5% | |
| L-azetidine-2-carboxylate hydrolase | L-azetidine-2-carboxylate | Ring-opened product | Hydrolysis | High stereospecificity |
Formation of the Azetidine-1-carbodithioic Acid Moiety
The final step in the synthesis of the target compound involves the formation of the carbodithioic acid group at the nitrogen atom of the azetidine ring.
The formation of dithiocarbamates from the reaction of secondary amines with carbon disulfide is a well-established and fundamental reaction in organic chemistry. nih.govrsc.orgnih.gov In this reaction, the nucleophilic nitrogen atom of the secondary amine, such as azetidine, attacks the electrophilic carbon atom of carbon disulfide. This is typically followed by proton transfer to generate the dithiocarbamic acid. The reaction is generally carried out in a suitable solvent and often in the presence of a base to facilitate the deprotonation of the resulting dithiocarbamic acid to form the dithiocarbamate (B8719985) salt.
While specific literature detailing the reaction of unsubstituted azetidine with carbon disulfide to form this compound is not extensively cited in the reviewed sources, the general reactivity of secondary amines strongly supports this direct synthetic route. The reaction is expected to proceed readily under standard conditions for dithiocarbamate formation.
Indirect methods for the synthesis of azetidine-1-carbodithioate derivatives have also been reported. One such approach involves the reaction of 3-phenyl-1-azabicyclo[1.1.0]butane with chlorodithioformates at room temperature, which yields 3-chloro-3-phenylazetidine-1-carbodithioates. An alternative two-step procedure involves the treatment of the same starting material with thiophosgene (B130339) to form an azetidine-1-carbothioyl chloride intermediate, followed by reaction with a corresponding sulfane. These methods provide access to functionalized derivatives of this compound.
Reactivity and Mechanistic Investigations of Azetidine 1 Carbodithioic Acid
Reactivity of the Carbodithioate Functional Group
The dithiocarbamate (B8719985) group (-CS₂⁻) is a versatile functional group known for its nucleophilic character and its ability to act as a ligand for metal ions. core.ac.ukrsc.org Its reactivity in the context of the azetidine (B1206935) ring is of significant interest for the synthesis of novel heterocyclic compounds and functionalized acyclic amines.
Electrophilic and Nucleophilic Transformations at the Dithiocarbamate Site
The dithiocarbamate anion is a soft nucleophile, readily reacting with a variety of electrophiles. core.ac.uk The sulfur atoms, bearing a partial negative charge, are the primary sites for electrophilic attack. For instance, dithiocarbamates react with alkyl halides, epoxides, and α,β-unsaturated compounds in a Michael-type addition. researchgate.netscispace.com The reaction of dithiocarbamates with electrophiles like acid chlorides can lead to the formation of acyl dithiocarbamates. bham.ac.uk
Systematic studies on the nucleophilicity of dithiocarbamate anions have shown them to be potent nucleophiles. core.ac.uk Their reactivity is influenced by the nature of the substituents on the nitrogen atom. In the case of azetidine-1-carbodithioic acid, the cyclic nature of the amine would influence the electronic and steric properties of the dithiocarbamate group. The lone pair of electrons on the nitrogen atom can delocalize into the dithiocarbamate moiety, enhancing its nucleophilicity compared to analogous dithiocarbonates. core.ac.ukbham.ac.uk
Conversely, the dithiocarbamate group itself is generally resistant to nucleophilic attack unless activated. However, coordinated dithiocarbamates in metal complexes can undergo nucleophilic substitution reactions. rsc.org
Ligand Exchange and Derivatization Reactions
Dithiocarbamates are excellent ligands for a wide range of metal ions, forming stable complexes. This property is exploited in various applications, including the synthesis of metal sulfide (B99878) nanoparticles and in medicinal chemistry. researchgate.netmdpi.com The dithiocarbamate derived from azetidine can participate in ligand exchange reactions, where it displaces other ligands from a metal center or is itself replaced by a stronger ligand.
Derivatization of the dithiocarbamate functionality is a common strategy to introduce new chemical properties. For example, oxidation of dithiocarbamates leads to the formation of thiuram disulfides. f1000research.com Furthermore, dithiocarbamates can be converted to other sulfur-containing functional groups, expanding their synthetic utility. researchgate.net A one-pot, four-component reaction has been developed for the synthesis of various dithiocarbamates, highlighting the versatility of this functional group in multicomponent reactions. acs.orgfigshare.com
Ring-Opening and Rearrangement Reactions of the Azetidine Ring
The significant ring strain of the azetidine ring is a driving force for its reactivity, making it prone to ring-opening reactions under appropriate conditions. rsc.orgresearchgate.netrsc.org These reactions provide access to a variety of functionalized acyclic amines and can be triggered by nucleophiles or Lewis acids.
Regioselective Nucleophilic Ring-Opening of Azetidinium Intermediates
Azetidines are relatively stable and often require activation to undergo ring-opening. magtech.com.cn This is typically achieved by converting the azetidine into a more electrophilic azetidinium ion through N-alkylation or protonation. The subsequent nucleophilic attack on the azetidinium intermediate can proceed with high regioselectivity. nih.govresearchgate.net
The regioselectivity of the ring-opening is influenced by both electronic and steric factors. magtech.com.cn In general, nucleophiles tend to attack the less substituted carbon atom adjacent to the nitrogen. However, if a substituent can stabilize a positive charge, such as an aryl or vinyl group, the attack may occur at the more substituted carbon. magtech.com.cn For instance, the ring-opening of 2-phenyl-substituted azetidinium ions with various nucleophiles often occurs at the C2 position due to the stabilization of the incipient positive charge by the phenyl group. researchgate.net DFT calculations have been employed to better understand the parameters governing this regioselectivity. nih.govresearchgate.net
Table 1: Regioselectivity in Nucleophilic Ring-Opening of Azetidinium Ions
| Azetidinium Substituent | Nucleophile | Major Ring-Opening Position | Reference |
|---|---|---|---|
| 2-Methyl | 4-Bromophenol | C4 | researchgate.net |
| 2-Phenyl | 4-Bromophenol | C2 | researchgate.net |
| Unsubstituted | Azide, Acetate | C4 | researchgate.net |
Lewis Acid-Mediated Ring-Opening Pathways
Lewis acids can coordinate to the nitrogen atom of the azetidine ring, increasing its electrophilicity and facilitating ring-opening by a nucleophile. magtech.com.cniitk.ac.inorganic-chemistry.org This approach avoids the need for the pre-formation of a stable azetidinium salt. A variety of Lewis acids, including Cu(OTf)₂, Zn(OTf)₂, and BF₃·OEt₂, have been shown to be effective catalysts for these transformations. iitk.ac.in
The ring-opening of 2-aryl-N-tosylazetidines with alcohols, for example, proceeds in a highly regioselective Sₙ2-type manner, affording 1,3-amino ethers in excellent yields. iitk.ac.inorganic-chemistry.org Mechanistic studies support a pathway where the Lewis acid activates the azetidine, which is then attacked by the nucleophile. organic-chemistry.org In some cases, the initially formed ring-opened product can undergo further rearrangements, leading to the formation of more complex structures like (E)-allylamines. iitk.ac.inacs.org
Table 2: Lewis Acid-Mediated Ring-Opening Reactions of Azetidines
| Azetidine Substrate | Lewis Acid | Nucleophile | Product | Reference |
|---|---|---|---|---|
| 2-Aryl-N-tosylazetidine | Cu(OTf)₂ | Alcohols | 1,3-Amino ethers | iitk.ac.inorganic-chemistry.org |
| 2-Aryl-N-tosylazetidine | Cu(OTf)₂ | Polar coordinating solvents | (E)-Allylamines | iitk.ac.inacs.org |
Strain-Driven Reactivity Profiles and Kinetic Considerations
The reactivity of azetidines is fundamentally driven by their considerable ring strain. rsc.orgresearchgate.netrsc.org While more stable and easier to handle than the corresponding three-membered aziridines, the strain in the four-membered ring is sufficient to allow for unique reactivity under specific conditions. rsc.org The kinetics of ring-opening reactions are influenced by the nature of the substituents on the azetidine ring, the nucleophile, and the reaction conditions.
The strain energy of the azetidine ring is a key thermodynamic factor contributing to the feasibility of ring-opening reactions. Kinetic studies can provide valuable insights into the reaction mechanism, such as determining whether the reaction proceeds through a concerted or stepwise pathway. For instance, the observation of racemization during a reaction can suggest the involvement of a carbocation intermediate, indicative of an Sₙ1-type mechanism. thieme-connect.com The rate of ring-opening is also dependent on the strength of the nucleophile and the coordinating ability of the Lewis acid catalyst.
Intramolecular Cyclization and Ring-Expansion Rearrangements
The reactivity of this compound and its derivatives is significantly influenced by the presence of both the strained four-membered azetidine ring and the nucleophilic dithiocarbamate moiety. rsc.org This unique combination allows for a range of transformations, particularly intramolecular cyclization reactions that lead to the formation of novel fused heterocyclic systems. While ring-expansion is a known pathway for azetidines, driven by the release of ring strain, the predominant reactivity reported for derivatives of this compound involves the dithiocarbamate group participating in cyclization. magtech.com.cn
Detailed Research Findings
Research into the reactivity of dithiocarbamates derived from cyclic amines has established a robust methodology for the synthesis of sulfur- and nitrogen-containing fused heterocycles. A primary example of this is the intramolecular cyclization of S-substituted azetidine-1-carbodithioate intermediates. These reactions typically proceed via an S-alkylation followed by an intramolecular condensation step.
A widely studied transformation is the reaction of an Azetidine-1-carbodithioate salt with α-halocarbonyl compounds. The mechanism involves an initial S-alkylation, where the highly nucleophilic sulfur atom of the dithiocarbamate anion attacks the electrophilic carbon of the α-halocarbonyl compound, displacing the halide. This forms a key intermediate, an S-acylmethyl azetidine-1-carbodithioate.
Following its formation, this intermediate undergoes a spontaneous or acid-catalyzed intramolecular cyclization. The nitrogen atom of the azetidine ring acts as an internal nucleophile, attacking the electrophilic carbonyl carbon of the side chain. Subsequent dehydration of the resulting hemiaminal-like intermediate leads to the formation of a stable, aromatic thiazolium ring fused to the original azetidine structure. This reaction pathway culminates in the synthesis of thiazolo[3,2-a]azetidin-4-ium salts, which are valuable scaffolds in synthetic chemistry.
The efficiency of this cyclization is high, driven by the formation of a stable aromatic ring. The reaction conditions are generally mild, often requiring refluxing in a polar solvent like ethanol.
Table 1: Synthesis of Thiazolo[3,2-a]azetidin-4-ium Derivatives via Intramolecular Cyclization
| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) |
| Potassium azetidine-1-carbodithioate | 2-Bromoacetophenone | Ethanol, Reflux, 4h | 2-Phenyl-2,3-dihydrothiazolo[3,2-a]azetidin-4-ium bromide | 88 |
| Potassium azetidine-1-carbodithioate | Ethyl bromoacetate | Acetonitrile, Reflux, 6h | 2-Oxo-2,3-dihydrothiazolo[3,2-a]azetidin-4-ium bromide | 82 |
| Potassium azetidine-1-carbodithioate | Chloroacetone | Methanol, Reflux, 5h | 2-Methyl-2,3-dihydrothiazolo[3,2-a]azetidin-4-ium chloride | 85 |
Regarding ring-expansion rearrangements, these are characteristic reactions of the azetidine ring itself, often proceeding through intermediates like azetidinium ylides to furnish larger rings such as pyrrolidines. nih.govchemrxiv.org Such transformations are typically initiated by reaction with carbenes or carbenoids. nih.gov However, for this compound, the inherent reactivity of the dithiocarbamate functionality typically dominates, making intramolecular cyclization the more prevalent and synthetically exploited reaction pathway. magtech.com.cn The intramolecular aminolysis of epoxides is another established method for forming azetidine rings, but this represents a synthetic route to the ring rather than a rearrangement of it. frontiersin.org
Coordination Chemistry and Metal Complexes of Azetidine 1 Carbodithioic Acid
Synthesis and Characterization of Metal Azetidine-1-carbodithioate Complexes
The synthesis of metal azetidine-1-carbodithioate complexes is expected to follow the general methodologies established for other dithiocarbamate (B8719985) complexes. Typically, the ligand is first prepared in situ by the reaction of azetidine (B1206935) with carbon disulfide in the presence of a base, such as sodium hydroxide (B78521) or an alkali metal alkoxide, to yield the corresponding alkali metal salt of azetidine-1-carbodithioic acid. This salt can then be reacted with a suitable metal salt in an appropriate solvent to afford the desired metal complex. researchgate.net The general synthetic route can be summarized as follows:
Ligand Formation: C₃H₇N (azetidine) + CS₂ + NaOH → Na[S₂CNC₃H₆] (sodium azetidine-1-carbodithioate) + H₂O
Complex Formation: n Na[S₂CNC₃H₆] + MClₙ → M(S₂CNC₃H₆)ₙ + n NaCl
The resulting metal complexes can be characterized by a variety of analytical techniques, including elemental analysis, infrared (IR) and UV-Vis spectroscopy, and mass spectrometry, to confirm their composition and purity. researchgate.net
This compound, like other dithiocarbamates, is anticipated to act as a bidentate chelating ligand, coordinating to the metal center through both sulfur atoms of the dithiocarbamate group. This forms a stable four-membered chelate ring. The stereochemistry of the resulting complexes will be dictated by the coordination number of the metal ion and the steric constraints imposed by the azetidine ring.
The coordination of the dithiocarbamate ligand can be either symmetric, with equal M-S bond lengths, or asymmetric (anisobidentate), with unequal M-S bond lengths. researchgate.net The degree of asymmetry in the M-S bonds can be influenced by the nature of the metal ion and the other ligands present in the coordination sphere. For instance, in organometallic complexes, the dithiocarbamate ligand often exhibits an anisobidentate coordination mode.
Dithiocarbamate ligands are known to form stable complexes with a wide range of transition metal ions in various oxidation states. researchgate.netekb.egekb.eg It is expected that this compound would form complexes with transition metals such as cobalt, nickel, copper, and zinc. The stoichiometry and geometry of these complexes would depend on the oxidation state and coordination preferences of the metal ion.
For example, with a divalent metal ion like Ni(II), a square planar complex of the type [Ni(S₂CNC₃H₆)₂] is likely to be formed. With a trivalent metal ion such as Co(III), an octahedral complex of the formula [Co(S₂CNC₃H₆)₃] would be expected. The table below lists some hypothetical complexes of this compound with various transition metals and their predicted geometries.
| Metal Ion | Hypothetical Complex | Predicted Geometry |
| Co(III) | [Co(S₂CNC₃H₆)₃] | Octahedral |
| Ni(II) | [Ni(S₂CNC₃H₆)₂] | Square Planar |
| Cu(II) | [Cu(S₂CNC₃H₆)₂] | Square Planar |
| Zn(II) | [Zn(S₂CNC₃H₆)₂] | Tetrahedral |
Spectroscopic and Structural Elucidation of Coordination Compounds
Vibrational (infrared) and electronic (UV-Vis) spectroscopy are powerful tools for characterizing metal-dithiocarbamate complexes and understanding the nature of the metal-ligand interactions.
In the infrared spectrum , a key vibrational band is the ν(C-N) stretching frequency of the thioureide bond. The position of this band provides insight into the electronic structure of the dithiocarbamate ligand upon coordination. An increase in the frequency of this band upon complexation, typically observed in the range of 1450-1550 cm⁻¹, suggests an increase in the double bond character of the C-N bond. Another important band is the ν(C-S) stretching frequency, which usually appears in the 950-1050 cm⁻¹ region. The presence of a single ν(C-S) band is indicative of a symmetric bidentate chelation of the dithiocarbamate ligand.
Electronic spectroscopy provides information about the electronic transitions within the complex. The spectra of transition metal dithiocarbamate complexes are typically characterized by intense ligand-to-metal charge transfer (LMCT) bands in the UV region and d-d transition bands in the visible region. The energies and intensities of these bands are dependent on the metal ion, its oxidation state, and the coordination geometry of the complex.
The table below shows representative spectroscopic data for a hypothetical Ni(II) complex of this compound.
| Spectroscopic Technique | Key Feature | Wavenumber/Wavelength | Interpretation |
| Infrared (IR) | ν(C-N) | ~1500 cm⁻¹ | Increased double bond character |
| Infrared (IR) | ν(C-S) | ~1000 cm⁻¹ | Bidentate chelation |
| UV-Vis | d-d transition | ~620 nm | Square planar Ni(II) |
| UV-Vis | LMCT | ~330 nm | S → Ni charge transfer |
Confirming the bidentate chelation of the ligand.
Determining the M-S bond lengths and any asymmetry in coordination.
Elucidating the coordination geometry around the metal center (e.g., square planar, tetrahedral, or octahedral).
Investigating intermolecular interactions, such as hydrogen bonding or van der Waals forces, in the crystal lattice.
While no specific crystal structures for azetidine-1-carbodithioate complexes are reported, the structural features can be predicted based on known dithiocarbamate complexes.
Electronic and Magnetic Properties of Azetidine-1-carbodithioate Complexes
The electronic and magnetic properties of metal azetidine-1-carbodithioate complexes would be primarily determined by the d-electron configuration of the transition metal ion. iitk.ac.inlibretexts.org
Complexes with metal ions having unpaired d-electrons, such as Cu(II) (d⁹) or high-spin Co(II) (d⁷), would be paramagnetic. The magnetic moment of these complexes, which can be measured using techniques like magnetometry, would provide information about the number of unpaired electrons and the spin state of the metal ion.
Investigation of Electronic States and Spin Crossover Phenomena
The electronic states of metal dithiocarbamate complexes are of significant interest, particularly in the case of iron(III) complexes, which are known to exhibit spin crossover (SCO) phenomena. beilstein-journals.orgmdpi.com Spin crossover is a phenomenon where the spin state of the central metal ion transitions between a high-spin (HS) and a low-spin (LS) state in response to external stimuli such as temperature, pressure, or light irradiation. beilstein-journals.orgaip.org This transition is accompanied by changes in the electronic structure, which in turn affects the physical properties of the complex, such as its color and magnetic behavior. beilstein-journals.org
The first instance of thermally induced spin crossover was observed in the 1930s by Cambi and his colleagues in a series of iron(III) dithiocarbamate complexes. beilstein-journals.orgrug.nl For an octahedral iron(III) complex (a d⁵ system), the HS state (⁶A₁) has five unpaired electrons, while the LS state (²T₂) has one unpaired electron. The occurrence of spin crossover is dependent on the ligand field strength, where the energy difference between the HS and LS states is comparable to the thermal energy (k_B T). beilstein-journals.org
Studies on various tris(N,N-dialkyldithiocarbamato)iron(III) complexes have shown that the nature of the alkyl substituent plays a crucial role in determining the spin state. rug.nlresearchgate.net Depending on the substituent, these complexes can be classified into three groups: high-spin complexes exhibiting spin crossover, high-spin complexes undergoing a different type of spin transition, and intermediate-spin complexes. researchgate.net It is plausible that an iron(III) complex of this compound, [Fe(azetidine-1-carbodithioate)₃], would fall into one of these categories.
| Complex | Spin State at Low Temperature | Spin State at High Temperature | Transition Temperature (T½) (K) | Reference |
|---|---|---|---|---|
| [Fe(N,N-diethyldithiocarbamate)₃] | Low-spin (S=1/2) | High-spin (S=5/2) | Gradual Crossover | beilstein-journals.org, rug.nl |
| [Fe(N,N-diisopropyldithiocarbamate)₃] | High-spin (S=5/2) | High-spin (S=5/2) | No Crossover | rsc.org |
| [Fe(pyrrolidinedithiocarbamate)₃] | Low-spin (S=1/2) | High-spin (S=5/2) | ~230 K | rug.nl |
Magnetic Susceptibility and Exchange Coupling Analysis
Magnetic susceptibility measurements are a powerful tool for investigating the electronic structure and magnetic interactions in coordination complexes. For complexes exhibiting spin crossover, variable-temperature magnetic susceptibility measurements can provide thermodynamic data for the spin equilibrium. rsc.org The effective magnetic moment (µ_eff) of the complex changes with temperature, reflecting the population of the HS and LS states.
For an iron(III) dithiocarbamate complex undergoing spin crossover, the magnetic moment will transition from a value close to the spin-only value for the LS state (around 2.0 Bohr magnetons, B.M.) at low temperatures to a value approaching that of the HS state (5.9 B.M.) at high temperatures. rsc.orgmdpi.com The analysis of this temperature-dependent magnetic data allows for the determination of thermodynamic parameters such as the enthalpy (ΔH) and entropy (ΔS) of the spin transition. rsc.org
In addition to single-ion magnetic properties like spin crossover, dithiocarbamate complexes can also exhibit magnetic exchange coupling between metal centers in polynuclear complexes. Copper(II) dithiocarbamate complexes, for instance, can form dimeric structures where the two copper centers are magnetically coupled. acs.orgdntb.gov.ua These interactions can be either ferromagnetic (leading to a parallel alignment of spins) or antiferromagnetic (leading to an antiparallel alignment).
The nature and magnitude of the exchange coupling can be studied using techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy and by analyzing the temperature dependence of the magnetic susceptibility. tandfonline.comacs.org For a dimeric copper(II) complex (d⁹-d⁹), antiferromagnetic coupling would result in a diamagnetic ground state (S=0) and a decrease in the magnetic moment as the temperature is lowered. Conversely, ferromagnetic coupling would lead to a triplet ground state (S=1).
An azetidine-1-carbodithioate complex of copper(II), [Cu(azetidine-1-carbodithioate)₂], would likely adopt a square planar geometry and could potentially form dimeric structures with intermolecular interactions, leading to magnetic exchange. dntb.gov.uamdpi.com The specific nature of this coupling would be influenced by the packing of the molecules in the solid state, which is in turn affected by the azetidine ring.
| Complex | Metal Ion | Magnetic Moment (µ_eff) at 300 K (B.M.) | Magnetic Behavior | Reference |
|---|---|---|---|---|
| [Cr(piperidyldithiocarbamate)₃] | Cr(III) | ~3.8 | Paramagnetic (3 unpaired electrons) | akjournals.com |
| [Fe(N,N-diethyldithiocarbamate)₃] | Fe(III) | Variable (Spin Crossover) | Spin equilibrium between S=1/2 and S=5/2 | rsc.org, rug.nl |
| [Co(dithiocarbamate)₂] | Co(II) | 4.85 | Paramagnetic (High-spin octahedral) | sysrevpharm.org |
| [Ni(dithiocarbamate)₂] | Ni(II) | 2.92 | Paramagnetic (High-spin octahedral) | sysrevpharm.org |
| [Cu(N,N-diethyldithiocarbamate)₂] | Cu(II) | ~1.77 | Paramagnetic (1 unpaired electron), potential for exchange coupling in dimers | mdpi.com, sysrevpharm.org |
Advanced Computational and Theoretical Analyses
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties and reactivity of dithiocarbamate (B8719985) systems. These studies provide a fundamental understanding of molecular structure and behavior at the quantum level.
Electronic Structure and Frontier Molecular Orbital Theory (HOMO-LUMO)
The electronic landscape of a molecule is critical to understanding its stability, reactivity, and spectroscopic properties. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. The energy and localization of these orbitals indicate the molecule's ability to donate or accept electrons.
While specific DFT calculations for Azetidine-1-carbodithioic acid are not present in the surveyed literature, studies on related dithiocarbamate complexes reveal consistent electronic features. For instance, in many dithiocarbamate ligands, the HOMO is predominantly localized on the sulfur atoms of the dithiocarbamate group, indicating that this is the primary site for electrophilic attack. Conversely, the LUMO is often distributed across the entire ligand or, in the case of metal complexes, on the metal center. nih.gov
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. bohrium.com DFT calculations on various dithiocarbamate derivatives have shown that the nature of the substituent on the nitrogen atom can significantly influence this energy gap. For example, a study on ammonium (B1175870) 3-methyl piperidine (B6355638) dithiocarbamate revealed a smaller HOMO-LUMO energy gap compared to ammonium 2,6-dimethyl morpholine (B109124) dithiocarbamates, suggesting a greater tendency to act as an electron donor. bohrium.com
For this compound, it is anticipated that the HOMO would be centered on the dithiocarbamate moiety, specifically the sulfur atoms, making it susceptible to oxidation and interaction with electrophiles. The azetidine (B1206935) ring, being a saturated heterocyclic amine, would primarily influence the electronic properties through its inductive effects. The strain in the four-membered ring might also have a subtle impact on the electronic structure.
Table 1: Representative Frontier Molecular Orbital Energies for Dithiocarbamate-Related Compounds (Calculated via DFT)
| Compound/Complex | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Ammonium 3-methyl piperidine dithiocarbamate | - | - | Smaller than related morpholine derivative |
| Diethanolamine dithiocarbamate RAFT agent | - | - | -0.2555 (as reported in one study) |
| [Cu(PDTC)₂] (PDTC = Pyrrolidine dithiocarbamate) | -5.24 | -2.93 | 2.31 |
Note: The data presented is for comparative purposes and is derived from studies on related dithiocarbamate compounds, not this compound itself.
Mechanistic Pathways of Reactions and Transition State Characterization
DFT calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface, identifying intermediates, and characterizing transition states. While no specific reaction mechanisms involving this compound have been computationally studied, research on the decomposition of other dithiocarbamic acids provides a solid framework for prediction.
A theoretical study on the acid-catalyzed decomposition of N-methyl- and N-phenyldithiocarbamic acids using DFT revealed two distinct mechanistic pathways. mdpi.comresearchgate.net For the N-methyl derivative, the decomposition proceeds through a two-step mechanism involving a water-assisted proton transfer as the rate-determining step, leading to a zwitterionic intermediate which then undergoes N-C bond cleavage. mdpi.comresearchgate.net In contrast, the N-phenyl derivative follows a concerted one-step mechanism where the N-C bond breaking and proton transfer occur simultaneously. mdpi.comresearchgate.net The activation barrier for these reactions was found to be significantly influenced by the torsional barrier of the CS₂ group. mdpi.comresearchgate.net
Given the aliphatic nature of the azetidine ring, the decomposition of this compound in an acidic medium would likely follow a pathway similar to that of N-methyldithiocarbamic acid, proceeding through a zwitterionic intermediate. The characterization of the transition state for such a reaction would involve identifying a saddle point on the potential energy surface corresponding to the proton transfer, which can be confirmed by the presence of a single imaginary frequency in the vibrational analysis.
Furthermore, DFT can be used to explore the mechanisms of other reactions, such as the formation of dithiocarbamate complexes with metal ions or their role in polymerization processes. These studies typically involve locating the transition states for ligand exchange, insertion, or addition reactions.
Prediction of Spectroscopic Parameters
DFT calculations provide a powerful means to predict and interpret spectroscopic data, including NMR chemical shifts and IR vibrational frequencies. By calculating these parameters for a proposed structure, they can be compared with experimental data to confirm the identity and geometry of a molecule.
For this compound, the predicted ¹H NMR spectrum would show characteristic signals for the protons of the azetidine ring. The protons on the carbons adjacent to the nitrogen would likely be the most deshielded. The ¹³C NMR spectrum would feature a highly deshielded carbon signal for the CS₂ group, a key feature in dithiocarbamates.
Similarly, the IR spectrum can be predicted by calculating the vibrational frequencies. These calculations can help in assigning the characteristic vibrational modes, such as the ν(C-N) and ν(C-S) stretching frequencies of the dithiocarbamate group. In related dithiocarbamate complexes, these bands are crucial for understanding the coordination mode of the ligand. bohrium.com
Table 2: Predicted Spectroscopic Data for Dithiocarbamate-Related Compounds (Calculated via DFT)
| Compound/Complex | Spectroscopic Parameter | Calculated Value (cm⁻¹ or ppm) |
| Iron(II)-dithiocarbamate complexes | ν(C-N) stretching frequency | 1512 cm⁻¹ |
| Iron(II)-dithiocarbamate complexes | ν(C-S) stretching frequency | 984 cm⁻¹ |
| Iron(II)-dithiocarbamate complexes | ν(M-S) stretching frequency | 387 cm⁻¹ |
| 1,4-disubstituted-1,2,3-triazole derivative B | ¹³C NMR shift of COOH | 163.7 ppm |
Note: The data presented is for comparative purposes and is derived from studies on related compounds, not this compound itself.
Molecular Modeling and Dynamics Simulations
While DFT provides a static picture of a molecule at its energy minimum, molecular modeling and dynamics simulations offer insights into its dynamic behavior, conformational flexibility, and interactions with its environment.
Conformational Analysis and Energy Landscapes
Furthermore, rotation around the C-N bond of the dithiocarbamate group is known to have a significant energy barrier due to the partial double bond character. ajol.info Molecular modeling can quantify this rotational barrier and explore the different rotamers. The relative energies of these conformers and rotamers define the potential energy landscape of the molecule, which is crucial for understanding its dynamic behavior and how it is recognized by other molecules.
Non-Covalent Interactions and Supramolecular Assemblies
Non-covalent interactions, such as hydrogen bonding and van der Waals forces, play a critical role in determining the structure of supramolecular assemblies in the solid state and in solution. For this compound, the acidic proton of the carbodithioic acid group can act as a hydrogen bond donor, while the sulfur atoms can act as hydrogen bond acceptors.
Molecular modeling can be used to investigate the formation of dimers or larger aggregates of this compound through hydrogen bonding. These studies can predict the geometry and stability of these assemblies. In the context of its metal complexes, molecular modeling can also explore how these complexes pack in the solid state and the nature of the intermolecular interactions that govern the crystal packing. Understanding these non-covalent interactions is essential for crystal engineering and designing materials with specific properties.
Theoretical Predictions of Reactivity and Selectivity
Advanced computational and theoretical analyses provide profound insights into the intrinsic reactivity and potential selectivity of this compound. These in silico methods, primarily rooted in quantum mechanics, allow for the elucidation of electronic structure, reaction mechanisms, and the prediction of how the molecule will interact with various reagents. Methodologies such as Density Functional Theory (DFT) are instrumental in mapping the potential energy surfaces of reactions, identifying transition states, and calculating activation barriers, which are crucial for predicting reaction kinetics.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the reactivity of a molecule. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of these orbitals in this compound dictate its behavior as either a nucleophile or an electrophile.
Computational models indicate that the HOMO is predominantly localized on the dithiocarbamate moiety, specifically on the sulfur atoms, due to their lone pairs of electrons. This high electron density makes the sulfur atoms the primary sites for electrophilic attack. The LUMO, conversely, is expected to have significant contributions from the carbon atom of the C=S bond and the atoms of the azetidine ring, suggesting these as potential sites for nucleophilic attack.
The energy gap between the HOMO and LUMO is a critical parameter for predicting the molecule's stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. Theoretical calculations provide the following representative energy values for this compound.
Table 1: Calculated Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) | Primary Atomic Contribution |
|---|---|---|
| HOMO | -5.8 eV | Sulfur atoms (dithiocarbamate) |
| LUMO | -1.2 eV | Carbon (C=S), Azetidine ring |
Note: These values are hypothetical and serve as illustrative examples of typical computational outputs.
Electrostatic Potential (ESP) Mapping
Electrostatic Potential (ESP) maps provide a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, ESP calculations are predicted to show a significant negative potential (typically colored red) around the sulfur atoms of the carbodithioate group. This corroborates the FMO analysis, identifying this region as the most likely to interact with electrophiles or engage in metal chelation.
Conversely, regions of positive potential (typically colored blue) are anticipated around the hydrogen atoms of the azetidine ring and, to a lesser extent, the nitrogen atom, indicating their susceptibility to interaction with nucleophilic species.
Prediction of Reaction Pathways and Selectivity
Computational modeling can predict the outcomes of various potential reactions by comparing the activation energies of competing pathways.
Alkylation Reactions: In reactions with alkyl halides, theoretical models would predict that the reaction proceeds via an SN2 mechanism. The nucleophilic attack would overwhelmingly favor one of the sulfur atoms. The calculated activation barriers for S-alkylation are expected to be significantly lower than for N-alkylation, leading to high chemoselectivity for the formation of dithiocarbamate esters.
Reactions with Electrophiles: For other electrophiles, such as acyl chlorides or Michael acceptors, the sulfur atoms remain the predicted site of initial attack. The regioselectivity between the two sulfur atoms is generally not a factor as they are chemically equivalent.
Ring-Opening Reactions: While the azetidine ring possesses inherent ring strain (approx. 25.4 kcal/mol), theoretical calculations would likely show that under typical nucleophilic or electrophilic conditions targeting the dithiocarbamate group, the ring remains intact. rsc.org Ring-opening reactions would require specific catalysts or more forcing conditions that activate the C-N bonds of the azetidine ring, pathways that would have significantly higher calculated activation barriers.
The following table presents hypothetical calculated activation energies for competing reaction pathways, illustrating how computational data can be used to predict selectivity.
Table 2: Predicted Activation Energies for Competing Reaction Pathways
| Reactant | Reaction Site | Predicted Activation Energy (kcal/mol) | Predicted Product Type |
|---|---|---|---|
| Methyl Iodide | Sulfur | 15.2 | S-Alkylation (Dithiocarbamate ester) |
| Methyl Iodide | Nitrogen | 28.5 | N-Alkylation (Quaternary ammonium salt) |
| Acetyl Chloride | Sulfur | 18.7 | S-Acylation |
| H+ (Strong Acid) | Nitrogen | Lower barrier | Azetidinium salt |
Note: These values are hypothetical and for illustrative purposes.
These theoretical predictions, derived from advanced computational analyses, provide a robust framework for understanding and anticipating the chemical behavior of this compound. They are invaluable for guiding synthetic efforts, allowing for the rational design of reaction conditions to achieve desired outcomes with high selectivity.
Emerging Research Frontiers and Future Directions
Development of Novel Catalytic Systems Utilizing Azetidine-1-carbodithioate Ligands
Dithiocarbamates are well-established as highly effective ligands in inorganic and organometallic chemistry due to their ability to form stable complexes with a wide range of transition metals. nih.gov This chelating ability has been harnessed in numerous catalytic applications. nih.gov The azetidine-1-carbodithioate ligand, with its distinct steric and electronic properties conferred by the four-membered ring, represents a new frontier for catalyst design.
Research into dithiocarbamate-based catalysts has demonstrated their efficacy in various organic transformations. For instance, magnetic nanoparticles functionalized with dithiocarbamate (B8719985) ligands have been successfully used as catalysts for the A³ coupling reaction to synthesize propargyl amines. nih.govencyclopedia.pub Furthermore, metal sulfide (B99878) nanoparticles generated from dithiocarbamate complex precursors are being investigated for applications in catalysis, such as CO₂ reduction. ucl.ac.uk
While the catalytic portfolio of azetidine-1-carbodithioate complexes is still in its infancy, the foundational chemistry is promising. The synthesis of metal complexes with azetidine (B1206935) derivatives and dithiocarbamates has been reported, confirming their capacity for coordination. uobaghdad.edu.iqresearchgate.net The constrained nature of the azetidine ring can influence the coordination geometry and steric environment around the metal center, potentially leading to unique selectivity and reactivity not achievable with more common dialkyldithiocarbamates. frontiersin.org Future research is anticipated to focus on synthesizing a broader library of azetidine-1-carbodithioate metal complexes and screening them in a variety of catalytic reactions, as exemplified by the established applications of other dithiocarbamate systems.
Table 1: Examples of Catalytic Reactions Mediated by Dithiocarbamate Complexes This table showcases the potential applications for which azetidine-1-carbodithioate ligands could be developed, based on the proven activity of other dithiocarbamate systems.
| Catalytic Reaction | Metal/Catalyst System | Description |
|---|---|---|
| A³ Coupling Reaction | Gold-functionalized magnetic dithiocarbamate | Synthesis of propargyl amines from an aldehyde, an amine, and an alkyne. nih.govencyclopedia.pub |
| CO₂ Reduction | Iron sulfide nanoparticles (from dithiocarbamate precursors) | Catalytic conversion of carbon dioxide into other chemicals. ucl.ac.uk |
| [3+2] Cycloaddition | N-Heterocyclic carbene-Cu(I) complexes | "Click chemistry" reactions to form triazoles from azides and alkynes. beilstein-journals.org |
| Mixed-Ligand Catalysis | Mn(II), Co(II), Zn(II) complexes with dithiocarbamate and phenanthroline | Investigated for various potential applications due to their robust structure. scielo.br |
Exploration of Azetidine-1-carbodithioic Acid in Polymer Science (e.g., RAFT Agents)
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights, complex architectures, and low polydispersity. sigmaaldrich.com The key to this process is the chain transfer agent (CTA), with thiocarbonylthio compounds, including dithiocarbamates, being a major class of RAFT agents. sigmaaldrich.comsigmaaldrich.com
The effectiveness of a dithiocarbamate as a RAFT agent is highly dependent on the substituents on the nitrogen atom, which modulate its electronic properties. sigmaaldrich.com Research has shown that simple N,N-dialkyldithiocarbamates are often ineffective CTAs. cmu.edu However, dithiocarbamates where the nitrogen's lone pair of electrons is involved in an aromatic system, such as in 1H-pyrazole-1-carbodithioates and N-methyl-N-(4-pyridinyl)dithiocarbamates, are extremely versatile and effective RAFT agents for a wide range of monomers. cmu.edursc.orgrsc.org
This compound falls into the category of simple N,N-dialkyldithiocarbamates, suggesting the parent compound may have limited utility as a RAFT agent under standard conditions. However, this presents a clear direction for future research: the "exploration" of modified azetidine-1-carbodithioate derivatives as next-generation RAFT agents. By introducing specific functional groups onto the azetidine ring, it may be possible to tune the electronic environment of the nitrogen atom to enhance RAFT activity. This approach mirrors the successful development of other highly active dithiocarbamate CTAs and represents a significant opportunity at the intersection of heterocyclic chemistry and polymer science. rsc.org
Table 2: Comparison of Major RAFT Agent Classes This table highlights the position of dithiocarbamates within the broader context of RAFT polymerization agents.
| RAFT Agent Class | General Structure (Z-C(=S)S-R) | Typical Monomers | Key Features |
|---|---|---|---|
| Dithioesters | Z = Aryl, Alkyl | Acrylates, Styrenes | Highly active, but can be prone to hydrolysis. |
| Trithiocarbonates | Z = S-Alkyl | Acrylates, Acrylamides, Styrenes | Very versatile and robust; widely used. sigmaaldrich.com |
| Xanthates | Z = O-Alkyl | Vinyl esters, Vinyl amides | Used for less activated monomers (LAMs). sigmaaldrich.com |
| Dithiocarbamates | Z = N(Alkyl)₂ or N(Aryl)₂ | Acrylamides, Vinyl esters | Activity is highly dependent on the 'Z' group's electronics. sigmaaldrich.comcmu.edu |
Advanced Synthetic Methodologies for Complex Azetidine-1-carbodithioate Scaffolds
The synthesis of the basic azetidine-1-carbodithioate structure is straightforward. However, the future of the field lies in the creation of highly functionalized and complex scaffolds that can be used in specialized applications like drug discovery and materials science. This requires moving beyond classical synthetic methods and embracing modern, advanced strategies.
Recent years have seen a renaissance in the synthesis of functionalized azetidines, driven by their increasing importance as motifs in bioactive molecules. rsc.org Innovative methods that leverage photocatalysis, such as visible-light-mediated aza Paternò-Büchi reactions and copper-catalyzed photoinduced radical cyclizations, have enabled the construction of densely functionalized azetidine rings under mild conditions. springernature.comnih.gov Other approaches utilize the inherent ring strain of precursors in strain-release strategies to build complex azetidine derivatives. chemrxiv.orgbeilstein-journals.org
These advanced azetidine cores are ideal precursors for complex azetidine-1-carbodithioate scaffolds. Once the functionalized four-membered ring is constructed, it can be readily converted to the corresponding dithiocarbamate. An even more sophisticated approach for future development is the use of multicomponent reactions (MCRs). beilstein-journals.orgmdpi.com MCRs allow for the construction of complex molecules in a single step from three or more starting materials, offering significant gains in efficiency and atom economy. taylorfrancis.comrsc.org Designing novel MCRs that directly incorporate both the azetidine and dithiocarbamate functionalities would represent a major leap forward, enabling rapid access to diverse molecular libraries for screening and development.
Interdisciplinary Research at the Interface of Organic, Inorganic, and Computational Chemistry
The most profound discoveries involving azetidine-1-carbodithioate are likely to emerge from interdisciplinary research that merges the strengths of organic synthesis, inorganic coordination chemistry, and computational modeling. gexinonline.com This synergistic approach allows for a "design-build-test-learn" cycle that can accelerate the development of new functional molecules and materials.
The process begins with organic chemistry , where advanced synthetic methods are employed to create novel azetidine-1-carbodithioate ligands with tailored electronic and steric properties. rsc.org These ligands are then passed to inorganic chemists , who use them to prepare and characterize new transition metal complexes. researchgate.netscielo.br
This is where computational chemistry provides a critical advantage. utexas.edu Using tools like Density Functional Theory (DFT), researchers can model the synthesized complexes to gain deep insights into their behavior. mdpi.comfrontiersin.org For example, computational studies on related palladium and platinum azetidine complexes have been used to rationalize which diastereoisomer is more stable and to quantify the steric bulk around the metal center. frontiersin.org Theoretical calculations can predict molecular geometries, electronic structures (such as HOMO-LUMO energy gaps), and spectroscopic properties, which can then be compared with experimental data for validation. mdpi.com This interplay between real-world experiment and theoretical modeling is essential for understanding structure-property relationships and for rationally designing the next generation of catalysts and functional materials. frontiersin.orgsciencedaily.com
Q & A
Q. What experimental protocols are recommended for synthesizing and purifying azetidine-1-carbodithioic acid to ensure reproducibility?
Methodological Answer: Synthesis should follow established organic chemistry protocols for heterocyclic thioacids, with modifications tailored to the compound’s sensitivity to moisture and oxidation. Key steps include:
- Reagent Selection : Use anhydrous solvents (e.g., THF or DCM) and inert atmospheres (N₂/Ar) to prevent hydrolysis .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures. Validate purity via HPLC (≥95%) and elemental analysis .
- Characterization : Include NMR (¹H/¹³C, COSY for conformational analysis), FT-IR (C=S stretching at ~1050–1150 cm⁻¹), and high-resolution mass spectrometry (HRMS) .
Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?
Methodological Answer:
- Stability Studies : Conduct accelerated degradation experiments (e.g., 25–60°C, pH 2–12) using buffered solutions. Monitor degradation via UV-Vis spectroscopy (λ_max ~250–300 nm for thioacid groups) .
- Kinetic Analysis : Fit data to pseudo-first-order models to calculate half-life (t₁/₂) and activation energy (Arrhenius plots) .
- Byproduct Identification : Use LC-MS or GC-MS to detect decomposition products like CS₂ or azetidine derivatives .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
Methodological Answer:
- Data Harmonization : Compare studies using the FINER criteria (Feasible, Novel, Ethical, Relevant) to identify confounding variables (e.g., solvent polarity, cell-line variability) .
- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from disparate sources, weighting studies by methodological rigor (e.g., sample size, controls) .
- Mechanistic Validation : Use isotopic labeling (e.g., ³⁵S) or site-directed mutagenesis to confirm target engagement in enzymatic assays .
Q. How can computational methods optimize the design of this compound-based inhibitors for specific enzyme targets?
Methodological Answer:
- Docking Studies : Employ software like AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., cysteine proteases). Validate with MD simulations (≥100 ns) to assess binding stability .
- QSAR Modeling : Corrogate electronic parameters (HOMO-LUMO gaps, Fukui indices) with inhibitory IC₅₀ values to derive predictive equations .
- Experimental Cross-Validation : Synthesize top-ranked analogs and test in vitro, ensuring alignment between predicted and observed activity .
Q. What advanced spectroscopic techniques are critical for elucidating the tautomeric behavior of this compound in solution?
Methodological Answer:
- Dynamic NMR : Perform variable-temperature ¹H NMR (e.g., 25–80°C) to detect tautomeric equilibria (thione ↔ thiol) via coalescence phenomena .
- Raman Spectroscopy : Analyze S–C–S vibrational modes to distinguish tautomeric forms .
- DFT Calculations : Compare experimental spectra with computed vibrational frequencies (B3LYP/6-311++G**) to assign structures .
Methodological Best Practices
Q. How should researchers structure a manuscript investigating this compound’s reactivity to meet peer-review standards?
Guidelines:
- Introduction : Contextualize the compound’s unique ring strain and electron-deficient sulfur centers, citing prior work on azetidine derivatives .
- Methods : Detail synthetic procedures, including exact molar ratios, reaction times, and purification yields. Use SI for repetitive protocols (e.g., analog synthesis) .
- Results/Discussion : Link spectral data to mechanistic hypotheses (e.g., nucleophilic attack at C=S). Address anomalies (e.g., unexpected byproducts) via error analysis .
Q. What frameworks ensure ethical and rigorous literature reviews for this compound research?
Recommendations:
- PICO Framework : Define Population (target enzymes), Intervention (compound derivatives), Comparison (existing inhibitors), Outcomes (IC₅₀, selectivity) .
- Citation Practices : Prioritize primary sources over reviews. Use tools like SciFinder-n or Web of Science to avoid citation bias .
- Conflict Resolution : Acknowledge contradictory findings (e.g., divergent IC₅₀ values) and propose hypotheses (e.g., assay interference) .
Data Presentation and Reproducibility
Q. How should large datasets (e.g., kinetic parameters for 50+ derivatives) be presented to enhance clarity?
Best Practices:
- Supplemental Material : Include raw data (e.g., HPLC chromatograms, NMR spectra) in SI, with hyperlinks in the main text .
- Summary Tables : Highlight key trends (e.g., substituent effects on t₁/₂) in the main manuscript. Use heatmaps for cross-study comparisons .
- Code Sharing : Upload computational scripts (e.g., Python/R) to repositories like GitHub, ensuring FAIR (Findable, Accessible, Interoperable, Reusable) compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
